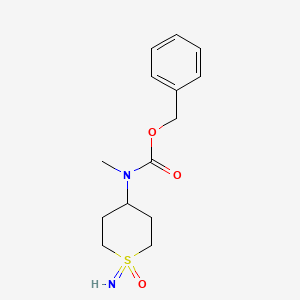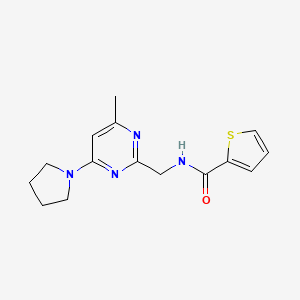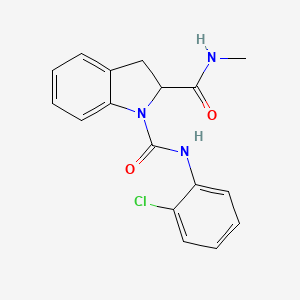![molecular formula C23H24N4O3 B2475169 1-bencil-N-(3-metoxipropil)-7-metil-4-oxo-1,4-dihidropiridina[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida CAS No. 900894-38-4](/img/structure/B2475169.png)
1-bencil-N-(3-metoxipropil)-7-metil-4-oxo-1,4-dihidropiridina[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- La investigación sugiere que este compuesto exhibe una actividad anticancerígena potencial. Su estructura química única puede interferir con el crecimiento y la proliferación de las células cancerosas. La investigación de su mecanismo de acción y la optimización de su eficacia podrían conducir a nuevas terapias contra el cáncer .
- La estructura del compuesto indica que podría funcionar como un inhibidor de quinasa. Las quinasas desempeñan funciones cruciales en las vías de señalización celular, y la inhibición de quinasas específicas puede tener implicaciones terapéuticas. Se necesitan más estudios para explorar su selectividad y efectividad contra quinasas específicas .
- Inesperadamente, se ha descubierto que las pirrolo[1,2-a]pirimidinas (a las que pertenece este compuesto) exhiben propiedades AIEE. Comprender cómo este compuesto contribuye a la AIEE podría tener aplicaciones en ciencia de materiales, sensores e imágenes .
- Dadas sus características estructurales, este compuesto podría poseer propiedades antiinflamatorias. La investigación de sus efectos sobre las vías inflamatorias y la producción de citocinas podría conducir a nuevos fármacos antiinflamatorios .
- Algunas pirrolo[1,2-a]pirimidinas muestran promesa en el tratamiento de trastornos neurológicos. Los investigadores podrían explorar si este compuesto interactúa con los receptores de neurotransmisores o modula la función neuronal .
- La estructura bicíclica única de este compuesto podría aprovecharse para la administración de fármacos. Los investigadores podrían investigar su uso como un vehículo para la administración de fármacos dirigida, mejorando la biodisponibilidad y minimizando los efectos secundarios .
- Las pirrolo[1,2-a]pirimidinas se han investigado por sus propiedades antivirales. Los investigadores podrían explorar si este compuesto inhibe la replicación o entrada viral .
Propiedades Anticancerígenas
Inhibidores de Quinasa
Mejora de la Emisión Inducida por Agregación (AIEE)
Actividad Antiinflamatoria
Trastornos Neurológicos
Sistemas de Administración de Fármacos
Potencial Antiviral
Propiedades
IUPAC Name |
6-benzyl-N-(3-methoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-9-10-20-25-21-18(23(29)27(20)14-16)13-19(22(28)24-11-6-12-30-2)26(21)15-17-7-4-3-5-8-17/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFZCDXVMCXTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2475086.png)


![1-methanesulfonyl-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)piperidine-4-carboxamide](/img/structure/B2475091.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2475092.png)
![2-Methyl-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2475095.png)


![4-(N,N-diethylsulfamoyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475098.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475100.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2475103.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2475104.png)
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2475108.png)
